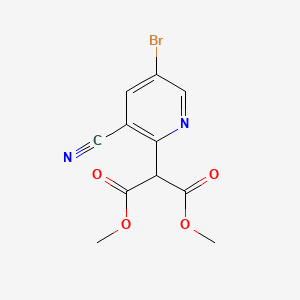

1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate

説明

1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate is a chemical compound with the molecular formula C11H9BrN2O4 and a molecular weight of 313.11 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate typically involves the reaction of dimethyl malonate with 5-bromo-3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

化学反応の分析

Types of Reactions

1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The pyridine ring can undergo oxidation to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaH, K2CO3), solvents (e.g., DMF, DMSO)

Reduction: Reducing agents (e.g., LiAlH4, H2/Pd-C)

Oxidation: Oxidizing agents (e.g., m-CPBA)

Major Products Formed

Substitution: Formation of substituted derivatives with various functional groups

Reduction: Formation of amine derivatives

Oxidation: Formation of N-oxides

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of 1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and apoptosis. A notable case study demonstrated that modifications to the compound's structure enhanced its potency against breast cancer cell lines, suggesting potential for further development as a therapeutic agent.

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Research has shown that it can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus. A study conducted on synthesized analogs revealed that specific substitutions on the pyridine ring increased the compound's efficacy against Gram-positive bacteria.

Organic Synthesis

Building Block for Heterocycles

this compound serves as a versatile building block in organic synthesis, particularly in the formation of heterocyclic compounds. Its reactivity allows for various transformations, including nucleophilic substitutions and cycloadditions.

| Reaction Type | Conditions | Resulting Product |

|---|---|---|

| Nucleophilic Substitution | Base catalysis | Pyridine derivatives |

| Cycloaddition | Heat or UV light | Dihydropyridine derivatives |

Synthesis of Bioactive Compounds

The compound has been employed in the synthesis of bioactive molecules. For example, it has been used as an intermediate in the synthesis of novel anti-inflammatory agents. A detailed case study highlighted a synthetic route where this compound was reacted with various nucleophiles to yield products with enhanced biological activity.

Material Science

Polymer Chemistry

In material science, this compound has potential applications in polymer chemistry. Its ability to participate in polymerization reactions makes it a candidate for developing new polymeric materials with desirable properties such as increased thermal stability and mechanical strength.

Nanomaterials Development

The compound has also been investigated for its role in the synthesis of nanomaterials. Research indicates that it can be utilized to create nanoparticles with specific surface functionalities for applications in drug delivery systems and imaging agents.

作用機序

The mechanism of action of 1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The bromine and cyano groups play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .

類似化合物との比較

Similar Compounds

- 1,3-Dimethyl 2-(5-chloro-3-cyanopyridin-2-yl)propanedioate

- 1,3-Dimethyl 2-(5-fluoro-3-cyanopyridin-2-yl)propanedioate

- 1,3-Dimethyl 2-(5-iodo-3-cyanopyridin-2-yl)propanedioate

Uniqueness

1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s biological activity .

生物活性

1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing research on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- IUPAC Name : this compound

- Molecular Formula : C12H12BrN2O4

- Molecular Weight : 328.14 g/mol

- CAS Number : 2140305-90-2

The compound exhibits a moderate lipophilicity with a predicted logP value of 1.2, indicating potential for good membrane permeability .

Anticancer Properties

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, related pyridine derivatives have shown significant activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 (breast cancer) | 0.126 | Induces apoptosis via caspase activation |

| Compound B | A549 (lung cancer) | 10.3 | Cell cycle arrest at G2/M phase |

In vitro studies suggest that the compound may inhibit cell proliferation in a dose-dependent manner, similar to known anticancer agents like 5-Fluorouracil .

Inhibition of Matrix Metalloproteinases (MMPs)

This compound has also been reported to exhibit inhibitory effects on MMPs, specifically MMP-2 and MMP-9. These enzymes are crucial in cancer metastasis and tissue remodeling. The inhibition of these enzymes could potentially reduce tumor invasiveness and metastasis .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with a bioavailability of approximately 31.8% following oral administration. The clearance rate is noted to be slightly high at 82.7 mL/h/kg, suggesting efficient metabolism . Toxicological assessments have shown no acute toxicity in animal models at concentrations up to 2000 mg/kg, indicating a promising safety profile for further development .

Study on Antitumor Efficacy

In a preclinical model using BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastases compared to control groups. The study demonstrated that the compound not only reduced tumor size but also improved overall survival rates in treated animals .

Biomarker Correlation

A study examining biomarkers associated with neuroprotection found that compounds similar to 1,3-dimethyl derivatives could influence levels of neurofilament light chain (NfL) and glial fibrillary acidic protein (GFAP), suggesting potential applications in neurodegenerative conditions as well .

特性

IUPAC Name |

dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O4/c1-17-10(15)8(11(16)18-2)9-6(4-13)3-7(12)5-14-9/h3,5,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLUYRQJDNDOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=N1)Br)C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742855 | |

| Record name | Dimethyl (5-bromo-3-cyanopyridin-2-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-81-3 | |

| Record name | Dimethyl (5-bromo-3-cyanopyridin-2-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。